(4-Amino-1-benzylpiperidin-4-yl)methanol
Overview
Description
“(4-Amino-1-benzylpiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1461706-01-3 . It has a molecular weight of 293.24 and its IUPAC name is (4-amino-1-benzylpiperidin-4-yl)methanol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O.2ClH/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H . This indicates that the compound contains 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
The compound “(4-Amino-1-benzylpiperidin-4-yl)methanol” is a type of organoheterocyclic compound and is often used as a building block in organic synthesis . Here are some potential applications based on its chemical properties:
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Synthesis of other compounds : This compound can be used in the preparation of other complex molecules. For example, it was used in the preparation of butyl 4-amino-1-piperidineacetate, a key intermediate required for the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate .
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Preparation of 5-alkylimino-1,2,4-thiadiazolidine-3-ones : This compound can be used to prepare 5-alkylimino-1,2,4-thiadiazolidine-3-ones, such as 4-ethyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-methyl-1,2,4-thiadiazolidin-3-one and 4-benzyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-isopropyl-1,2,4-thiadiazolidin-3-one .
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Preparation of glycyrrhetinic acid derivatives : This compound can also be used in the preparation of glycyrrhetinic acid derivatives .
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Synthesis of inhibitors : It can be used as a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase .
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Synthesis of antiplasmodial compounds : This compound can be used in the synthesis of compounds with antiplasmodial activity .
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Synthesis of dual activity cholinesterase and Aβ-aggregation inhibitors : It can be used in the synthesis of compounds that have dual activity as cholinesterase and Aβ-aggregation inhibitors .
Safety And Hazards
properties
IUPAC Name |
(4-amino-1-benzylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVFHXNKSCWWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-1-benzylpiperidin-4-yl)methanol |
Synthesis routes and methods I
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Synthesis routes and methods II
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